1-(2-Methoxyethoxy)-2-methyl-2-propanol

Description

The exact mass of the compound 1-(2-Methoxyethoxy)-2-methyl-2-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Methoxyethoxy)-2-methyl-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyethoxy)-2-methyl-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

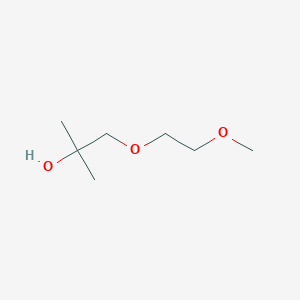

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethoxy)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-7(2,8)6-10-5-4-9-3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUWDFVMEASCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392933 | |

| Record name | 1-(2-Methoxyethoxy)-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211321-90-3 | |

| Record name | 1-(2-Methoxyethoxy)-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyethoxy)-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Methoxyethoxy)-2-methyl-2-propanol chemical properties

An In-depth Technical Guide to 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Introduction

1-(2-Methoxyethoxy)-2-methyl-2-propanol is a bifunctional organic molecule featuring both ether and tertiary alcohol functionalities. Its unique structure suggests potential utility as a solvent, coupling agent, or chemical intermediate in various industrial and research applications. This guide provides a comprehensive overview of its chemical properties, potential synthesis, reactivity, and safety considerations, synthesized from available chemical data and knowledge of analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this compound in their work.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of all subsequent research and application. The following identifiers and structural representations define 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

-

Chemical Name: 1-(2-Methoxyethoxy)-2-methyl-2-propanol

-

CAS Number: 211321-90-3[1]

-

Molecular Formula: C₇H₁₆O₃[1]

-

Molecular Weight: 148.20 g/mol [1]

Structural Representations:

-

SMILES: COCCOCC(C)(C)O[1]

-

InChI: 1S/C7H16O3/c1-7(2,8)6-10-5-4-9-3/h8H,4-6H2,1-3H3[1]

-

InChI Key: SIUWDFVMEASCRP-UHFFFAOYSA-N[1]

The molecule's structure consists of a tertiary butanol core where one of the methyl groups is functionalized with a 2-methoxyethoxy group. This combination of a hydrophilic alcohol group and two ether linkages imparts amphiphilic character to the molecule.

Caption: 2D structure of 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various systems and are critical for determining its suitability for specific applications.

| Property | Value | Source |

| Form | Liquid | |

| Density | 0.953 g/mL at 20 °C | [2] |

| Refractive Index | n20/D 1.422 | |

| Purity | ≥98.0% | [1] |

| Storage Class | 10 - Combustible liquids |

Synthesis and Chemical Reactivity

Proposed Synthesis Pathway

While specific industrial synthesis routes for 1-(2-Methoxyethoxy)-2-methyl-2-propanol are not widely published, a logical synthetic approach can be inferred from the synthesis of related glycol ethers. The reaction of epoxides with alcohols is a common industrial method for producing such compounds. For instance, 1-methoxy-2-propanol is synthesized by reacting propylene oxide with methanol, often using a basic catalyst to favor the formation of the desired isomer.[3][4]

A plausible pathway for synthesizing 1-(2-Methoxyethoxy)-2-methyl-2-propanol would involve the ring-opening of 2-methyl-1,2-epoxypropane (isobutylene oxide) with 2-methoxyethanol. The reaction would likely proceed via nucleophilic attack of the 2-methoxyethanol on the epoxide ring, catalyzed by either an acid or a base. Basic catalysis is generally preferred to minimize side reactions and favor attack at the less sterically hindered carbon of the epoxide, leading to the desired primary ether linkage.

Caption: Proposed synthesis workflow for the target compound.

Chemical Reactivity

The reactivity of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is governed by its two key functional groups: the ether linkages and the tertiary alcohol.

-

Ether Groups: The two ether bonds (C-O-C) are generally stable and unreactive, which is a desirable characteristic for solvents. However, like other ethers, they can undergo cleavage under harsh acidic conditions (e.g., with strong hydrohalic acids like HBr or HI). A significant safety consideration for ethers is their potential to form explosive peroxides upon prolonged exposure to air and light.[5] Therefore, proper storage and periodic testing for peroxides are crucial.

-

Tertiary Alcohol Group: The tertiary hydroxyl group (-OH) exhibits characteristic reactivity:

-

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions that would readily oxidize primary or secondary alcohols.

-

Acidity: The hydroxyl proton is weakly acidic and can be deprotonated by strong bases to form an alkoxide.

-

Nucleophilicity: The oxygen atom is nucleophilic and can participate in reactions such as esterification with acid chlorides or anhydrides.

-

Substitution/Elimination: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This intermediate can then either be trapped by a nucleophile (substitution) or undergo elimination to form an alkene (dehydration).

-

Potential Applications and Industrial Context

Specific applications for 1-(2-Methoxyethoxy)-2-methyl-2-propanol are not extensively documented. However, its structural similarity to commercially important propylene glycol ethers, such as DOWANOL™ PM (1-methoxy-2-propanol) and DOWANOL™ DPM (dipropylene glycol methyl ether), allows for informed speculation on its potential uses.[6][7]

These related glycol ethers are valued for their excellent solvency, high water solubility, and moderate evaporation rates, making them effective in a wide range of formulations. By analogy, 1-(2-Methoxyethoxy)-2-methyl-2-propanol could be a promising candidate for:

-

Solvent in Coatings and Inks: Its amphiphilic nature could allow it to dissolve a wide variety of resins and dyes used in solvent-based coatings, lacquers, and printing inks.[8]

-

Coupling Agent: In household and industrial cleaners, it could act as a coupling agent to merge immiscible phases, such as oil and water, creating stable formulations for hard surface cleaners or degreasers.[9]

-

Chemical Intermediate: The hydroxyl group provides a reactive site for further chemical modification, enabling its use as a building block in the synthesis of more complex molecules like esters, which may find use as plasticizers or specialty surfactants.

-

Formulation Additive: In sectors like agriculture or cosmetics, it could be used to solubilize active ingredients or act as a wetting agent.

The presence of the tertiary alcohol group, in contrast to the secondary alcohols in PM and DPM, may offer unique stability and reactivity profiles in certain formulations.

Spectroscopic and Analytical Data

Characterization of 1-(2-Methoxyethoxy)-2-methyl-2-propanol would rely on standard analytical techniques. While full spectra are not provided here, public databases serve as a valuable resource.

-

Mass Spectrometry (GC-MS): Data is available through the NIST Mass Spectrometry Data Center, which can be used for identification and purity assessment.[10]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available, which would show characteristic absorptions for O-H stretching (from the alcohol), C-H stretching (from the alkyl groups), and C-O stretching (from the ether and alcohol functionalities).[10]

For novel research, a comprehensive analytical workflow is essential for validation.

Caption: A typical workflow for the analytical validation of a chemical.

Safety and Handling

Proper handling of any chemical is paramount. Based on available data, 1-(2-Methoxyethoxy)-2-methyl-2-propanol is classified as a combustible liquid (Storage Class 10).

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields) and chemical-resistant gloves, is recommended.

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry place. As it is an ether, it may have the potential to form explosive peroxides over time. Containers should be dated upon opening, and if stored for extended periods, testing for peroxides is a prudent safety measure.[5]

It is crucial to consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical, as it will contain the most detailed and up-to-date safety and hazard information.

References

-

DOWANOL™ PM Glycol Ether . Tilley Distribution. [Link]

-

1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether . PubChem. [Link]

-

1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%) . Amerigo Scientific. [Link]

-

1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL . Ataman Kimya. [Link]

-

DOWANOL™ PM Technical Data Sheet . Dow. [Link]

-

DOWANOL PM . Ataman Kimya. [Link]

-

DOWANOL PM (Product Information) . Ataman Kimya. [Link]

-

Glycol Ethers Product Line . Hung Shiuan Enterprise Co., Ltd.. [Link]

-

1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether Spectra . SpectraBase. [Link]

-

Propylene glycol methyl ether . Wikipedia. [Link]

-

1-(2-Methoxyethoxy)-2-methyl-2-propanol, benzyldimethylsilyl ether . NIST WebBook. [Link]

-

Safety Data Sheet for a formulation containing glycol ethers . Pramol-Chemie AG. [Link]

-

Safety Data Sheet for a cleaner containing glycol ethers . Farnell. [Link]

-

Safety Data Sheet for tert-Butyl alcohol (illustrates peroxide formation hazard) . Fisher Scientific. [Link]

-

Safety Data Sheet for a sealer containing glycol ethers . IVM Chemicals. [Link]

-

Propanol, 1(or 2)-(2-methoxymethylethoxy)- Substance Details . US EPA. [Link]

- Preparation of 1-methoxy-2-propanol.

-

The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide . ResearchGate. [Link]

Sources

- 1. 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%) - Amerigo Scientific [amerigoscientific.com]

- 2. 1-(2-METHOXYETHOXY)-2-METHYL-2-PROPANOL | 211321-90-3 [chemicalbook.com]

- 3. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.se [fishersci.se]

- 6. Tilley Distribution 11910-03- DOWANOL PM - DOW - Ethers [tilleydistributionproducts.com]

- 7. solventsandpetroleum.com [solventsandpetroleum.com]

- 8. servochem.com [servochem.com]

- 9. Alcohol and Ether Solvent | Hung Shiuan Enterprise Co., Ltd. [hssp.com.tw]

- 10. 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether | C8H18O3 | CID 57859232 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Methoxyethoxy)-2-methyl-2-propanol: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(2-Methoxyethoxy)-2-methyl-2-propanol, a tertiary alcohol and glycol ether. Given the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from analogous compounds and established principles of organic chemistry to offer a robust predictive profile. The guide details a plausible synthetic route, predicts key physicochemical and spectroscopic properties, and explores potential applications, particularly within the realms of specialty solvents and as a structural motif in drug discovery. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may encounter or consider this molecule in their work.

Introduction and Molecular Overview

1-(2-Methoxyethoxy)-2-methyl-2-propanol (CAS No. 211321-90-3) is a bifunctional organic molecule that incorporates both a tertiary alcohol and a glycol ether moiety. This unique combination of functional groups suggests a range of interesting chemical properties, including its potential as a solvent, a chemical intermediate, and a building block in more complex molecular architectures. The structure consists of a 2-methyl-2-propanol (tert-butanol) core, with a 2-methoxyethoxy group attached via an ether linkage at the 1-position.

The presence of the tertiary alcohol group imparts steric hindrance and a lack of an alpha-proton, influencing its reactivity compared to primary or secondary alcohols. The glycol ether chain introduces polarity, hydrogen bond accepting capabilities, and potential for aqueous miscibility, characteristic of propylene glycol ethers (P-series).[1][2] These structural features are critical in defining its behavior and potential utility.

Structural Formula and Isomerism

The structural formula of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is presented below:

Molecular Formula: C₇H₁₆O₃ Molecular Weight: 148.20 g/mol

It is important to distinguish this compound from its isomers, such as those where the ether linkage is at a different position or those with a different arrangement of the carbon skeleton. The properties and reactivity of these isomers can vary significantly.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is scarce, a plausible and efficient synthetic route can be proposed based on well-established organic reactions: the Williamson ether synthesis.[3][4][5][6][7] This method involves the reaction of an alkoxide with a primary alkyl halide. An alternative approach could involve the ring-opening of an epoxide.

Williamson Ether Synthesis Approach

This two-step synthesis is a cornerstone of ether preparation.[3][4][5][6][7]

Step 1: Formation of the Alkoxide

The synthesis would commence with the deprotonation of 2-methyl-2-propanol (tert-butanol) using a strong base, such as sodium hydride (NaH) or potassium hydride (KH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). This generates the potassium or sodium tert-butoxide, a potent nucleophile.

Step 2: Nucleophilic Substitution (Sₙ2)

The resulting alkoxide is then reacted with 1-bromo-2-methoxyethane (or a related halide). The alkoxide will displace the bromide ion in an Sₙ2 reaction to form the desired ether linkage.

Experimental Protocol: Proposed Synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

-

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (THF).

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) to the flask under a nitrogen atmosphere.

-

Slowly add an equimolar amount of dry 2-methyl-2-propanol (tert-butanol) to the stirred suspension at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium tert-butoxide.

-

Ether Formation: Cool the reaction mixture back to 0 °C and add 1-bromo-2-methoxyethane dropwise via a syringe.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and cautiously quench any unreacted NaH with a small amount of ethanol, followed by water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Caption: Predicted Major Mass Spec Fragments.

Potential Applications in Research and Drug Development

The unique structure of 1-(2-methoxyethoxy)-2-methyl-2-propanol suggests several potential applications, primarily leveraging its properties as a solvent and a chemical building block.

Specialty Solvent

Glycol ethers are widely used as solvents in various industrial and laboratory settings due to their ability to dissolve a wide range of substances. [8][9][10][11][12]The combination of a polar alcohol group and an ether chain in 1-(2-methoxyethoxy)-2-methyl-2-propanol would make it a good candidate for:

-

Reaction Medium: Its relatively high boiling point and miscibility with both polar and nonpolar reagents could make it a suitable solvent for a variety of organic reactions.

-

Formulation Component: In the pharmaceutical industry, solvents are critical for drug formulation. This compound could potentially be explored as a co-solvent or excipient in topical or parenteral formulations, provided its toxicological profile is favorable.

Chemical Intermediate and Building Block

The presence of a reactive hydroxyl group allows for further chemical modification, making it a useful intermediate in organic synthesis.

-

Prodrug Strategies: The tertiary alcohol could serve as an attachment point for a pharmacologically active molecule. The resulting ether or ester linkage could be designed to be cleaved in vivo, releasing the active drug. The glycol ether portion could be used to modulate the solubility and pharmacokinetic properties of the parent drug.

-

Scaffold for New Chemical Entities: The unique arrangement of oxygen atoms and the tertiary carbon center could be incorporated into larger molecules as a structural scaffold in the design of new therapeutic agents. Alkyl and alkoxy groups are frequently used in medicinal chemistry to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. [11]

Safety and Handling

While specific toxicological data for 1-(2-methoxyethoxy)-2-methyl-2-propanol is not readily available, general precautions for handling glycol ethers and tertiary alcohols should be followed. [13]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicology: Glycol ethers as a class have varied toxicological profiles, with some exhibiting reproductive and developmental toxicity. [14]P-series glycol ethers are generally considered to have lower toxicity than E-series. [10][15]However, in the absence of specific data, this compound should be handled with care. The toxicology of tertiary alkyl ethers has also been a subject of study. [16]* Flammability: The compound is expected to be a combustible liquid. Keep away from heat, sparks, and open flames.

Conclusion

1-(2-Methoxyethoxy)-2-methyl-2-propanol presents an interesting, albeit understudied, chemical entity. Its hybrid structure as a tertiary alcohol and a glycol ether suggests a unique set of physicochemical properties that could be advantageous in various applications, from specialty solvents to a component in medicinal chemistry. The proposed synthesis via the Williamson ether synthesis offers a practical route to this compound for further investigation. While its potential is clear, a thorough experimental evaluation of its properties, reactivity, and toxicological profile is necessary to fully realize its utility in research and drug development. This guide serves as a starting point for such endeavors, providing a theoretical and predictive framework based on established chemical principles.

References

-

PROPYLENE GLYCOL PROPYL ETHER | - atamankimya.com. (URL: [Link])

-

Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column - Restek Resource Hub. (2020, October 29). (URL: [Link])

-

PROPYLENE GLYCOL PROPYL ETHER - Ataman Kimya. (URL: [Link])

-

Glycol ether – Knowledge and References - Taylor & Francis. (URL: [Link])

-

GLYCOL ETHERS - Ataman Kimya. (URL: [Link])

-

Glycol Ethers. (2011, August 3). (URL: [Link])

-

Propylene Glycol Ethers - J R Hess Company, Inc. (URL: [Link])

-

Toxicological Review of Ethyl Tertiary Butyl Ether (CASRN 637-92-3) - NCBI Bookshelf - NIH. (URL: [Link])

-

Glycol ethers - Wikipedia. (URL: [Link])

-

Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

-

Epoxides Ring-Opening Reactions - Chemistry Steps. (URL: [Link])

-

(PDF) GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS - ResearchGate. (2025, August 7). (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). (URL: [Link])

-

18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). (URL: [Link])

-

Williamson ether synthesis - YouTube. (2019, October 15). (URL: [Link])

-

Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). (URL: [Link])

-

Williamson Ether Synthesis - ChemTalk. (URL: [Link])

-

Epoxide Ring Opening With Base - Master Organic Chemistry. (2015, February 10). (URL: [Link])

-

Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis | Request PDF - ResearchGate. (2025, August 6). (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

Glycol Ethers - SolvChem® Distribution. (URL: [Link])

-

Glycol Ether Toxicology - StatPearls - NCBI Bookshelf. (2024, March 10). (URL: [Link])

-

The historic and current use of glycol ethers: A picture of change - ResearchGate. (2025, August 7). (URL: [Link])

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. jrhessco.com [jrhessco.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. iloencyclopaedia.org [iloencyclopaedia.org]

- 10. Glycol ethers - Wikipedia [en.wikipedia.org]

- 11. alliancechemical.com [alliancechemical.com]

- 12. Glycol Ethers | SolvChem® Distribution [solvchemdistribution.com]

- 13. Ethers | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. REFERENCES - Toxicological Review of Ethyl Tertiary Butyl Ether (CASRN 637-92-3) - NCBI Bookshelf [ncbi.nlm.nih.gov]

physical characteristics of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

An In-Depth Technical Guide to the Physical Characteristics of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Introduction

1-(2-Methoxyethoxy)-2-methyl-2-propanol (CAS No. 211321-90-3) is a glycol ether that presents a unique combination of a tertiary alcohol and ether functionalities.[1][2] This structure imparts specific physical properties that are of significant interest to researchers and formulation scientists in fields ranging from specialty solvents to organic synthesis. As a member of the glycol ether family, its characteristics are dictated by the interplay between the alkyl chain, the hydrophilic ether linkages, and the hydroxyl group. This guide provides a comprehensive overview of its key physical characteristics, grounded in available technical data, and outlines standard methodologies for their experimental verification.

Chemical Identity and Structure

Precise identification is paramount in scientific research. The fundamental identifiers for 1-(2-Methoxyethoxy)-2-methyl-2-propanol are consolidated below.

| Identifier | Value | Source(s) |

| CAS Number | 211321-90-3 | [1][2][3] |

| Molecular Formula | C₇H₁₆O₃ | [1][2] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| Canonical SMILES | COCCOCC(C)(C)O | [1][2] |

| InChI | 1S/C7H16O3/c1-7(2,8)6-10-5-4-9-3/h8H,4-6H2,1-3H3 | [1][2] |

| InChIKey | SIUWDFVMEASCRP-UHFFFAOYSA-N | [1][2] |

The structure features a tertiary alcohol, which influences its reactivity and steric profile, and two ether groups that contribute to its solvency and potential for hydrogen bonding.

Tabulated Physical Properties

The known physical properties of 1-(2-Methoxyethoxy)-2-methyl-2-propanol are summarized for quick reference. These values are critical for modeling its behavior in various systems and for developing safe handling procedures.

| Property | Value | Conditions | Source(s) |

| Physical Form | Liquid | Ambient | [1] |

| Assay Purity | ≥98.0% | N/A | [1][2] |

| Density | 0.953 g/mL | 20 °C | [1][3] |

| Refractive Index | n20/D 1.422 | 20 °C | [1] |

| Boiling Point | Data not available | N/A | |

| Melting Point | Data not available | N/A | |

| Flash Point | Not applicable | N/A | [1] |

| Storage Class | 10 - Combustible liquids | N/A | [1] |

Detailed Discussion of Physical Characteristics

State, Density, and Refractive Index

At ambient temperature, 1-(2-Methoxyethoxy)-2-methyl-2-propanol exists as a liquid.[1] Its density of 0.953 g/mL at 20°C indicates it is slightly less dense than water.[1][3] The refractive index, a measure of how light propagates through the substance, is a useful parameter for purity checks and is reported as 1.422 at 20°C.[1]

Solubility Profile

While specific experimental solubility data for this compound is not widely published, its molecular structure allows for a high degree of inference. The presence of a terminal hydroxyl group and two internal ether linkages suggests it is likely miscible with water and a broad range of polar organic solvents. This is a characteristic feature of many glycol ethers, such as the structurally related 1-methoxy-2-propanol, which is miscible with water.[4][5] The combination of a polar head and a non-polar hydrocarbon backbone allows it to act as a bridging solvent for dissimilar materials.

Thermal Properties

Supplier safety data indicates a flash point is "Not applicable".[1] This designation can sometimes mean the data has not been determined. However, it is also assigned a storage classification for combustible liquids, suggesting that while it may not readily form an ignitable mixture with air at ambient temperatures, it can be ignited under specific conditions.[1]

Experimental Protocols for Characterization

To ensure data integrity and reproducibility, the physical properties of chemical compounds must be determined using standardized, validated methods. The following section details the workflows for measuring key characteristics.

Protocol 4.1: Determination of Density

The choice of method for density determination often balances precision and sample throughput. Digital densitometers, based on the oscillating U-tube principle, offer high precision and require small sample volumes, making them ideal for research and development settings.

Caption: Workflow for Density Determination via Digital Densitometer.

Protocol 4.2: Measurement of Refractive Index

The refractive index is a fundamental physical constant sensitive to temperature and wavelength. An Abbe refractometer is a standard instrument for this measurement, providing a direct reading of the refractive index at the sodium D-line (589 nm).

Caption: Workflow for Refractive Index Measurement via Abbe Refractometer.

Safety and Handling Considerations

Proper handling is essential when working with any chemical substance. For 1-(2-Methoxyethoxy)-2-methyl-2-propanol, the following precautions are recommended based on supplier data:

-

Personal Protective Equipment (PPE): Use of protective gloves and eyeshields is advised to prevent skin and eye contact.[1]

-

Storage: The compound should be stored in an area designated for combustible liquids, away from ignition sources.[1] It is recommended to store it at room temperature.

Conclusion

1-(2-Methoxyethoxy)-2-methyl-2-propanol is a liquid glycol ether with a density of 0.953 g/mL and a refractive index of 1.422 at 20°C.[1][3] Its structure strongly suggests good solubility in aqueous and polar organic media, a property that is valuable in formulation science. While key thermal data such as boiling and melting points are not currently available in public databases, they can be determined using standard laboratory techniques. The information and protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize and characterize this compound in their work.

References

- Ataman Kimya. (n.d.). 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL.

-

PubChem. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%). Retrieved from [Link]

-

NIST. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol, benzyldimethylsilyl ether. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-2-propanol. Retrieved from [Link]

- IVM Chemicals Srl. (2022). Safety Data Sheet acc. to OSHA HCS.

-

PubChem. (n.d.). 1-(2-Methoxypropoxy)-2-propanol. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Methyl-2-propanol. Retrieved from [Link]

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Farnell. (2011). Safety Data Sheet according to (EC) No 1907/2006.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

-

Wikipedia. (n.d.). Propylene glycol methyl ether. Retrieved from [Link]

- AprintaPro GmbH. (2023). Safety Data Sheet: (2-methoxymethylethoxy)propanol.

-

ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. Retrieved from [Link]

-

ResearchGate. (2025). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanol, 2-methyl-. Retrieved from [Link]

Sources

- 1. 1-(2-Methoxyethoxy)-2-methyl-2-propanol = 98.0 211321-90-3 [sigmaaldrich.com]

- 2. 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%) - Amerigo Scientific [amerigoscientific.com]

- 3. 1-(2-METHOXYETHOXY)-2-METHYL-2-PROPANOL | 211321-90-3 [chemicalbook.com]

- 4. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Propylene glycol methyl ether - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 1-(2-Methoxyethoxy)-2-methyl-2-propanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(2-Methoxyethoxy)-2-methyl-2-propanol (CAS No. 211321-90-3), a functionalized alcohol with significant potential in organic synthesis. With a molecular formula of C₇H₁₆O₃ and a molecular weight of 148.20 g/mol , this compound is primarily recognized as a stable precursor to a water-soluble, albeit unstable, Boc (tert-butyloxycarbonyl) reagent. This guide will cover its fundamental physicochemical properties, discuss plausible synthetic routes, and delve into its primary application in amine protection, including reaction mechanisms and protocols. Additionally, it will address analytical methodologies for its characterization and outline essential safety and handling procedures.

Introduction

1-(2-Methoxyethoxy)-2-methyl-2-propanol is a unique molecule that combines the structural features of a tertiary alcohol and a glycol ether. This distinct combination of functional groups imparts specific solubility and reactivity characteristics, making it a valuable tool in modern organic chemistry, particularly in the realm of peptide synthesis and the protection of amino groups in complex molecules. Its role as a precursor to a water-soluble Boc reagent addresses a common challenge in synthetic chemistry: the need for protecting groups that can be introduced and removed under conditions compatible with aqueous media, enhancing the "greenness" and applicability of the synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is essential for its effective use and handling in a laboratory setting. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₃ | [1][2] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| CAS Number | 211321-90-3 | [1][2] |

| Appearance | Liquid | |

| Density | 0.953 g/mL at 20 °C | [3] |

| Purity | ≥95% to ≥98.0% (commercially available) | [2][4] |

| Storage | Room temperature | [4] |

| InChI Key | SIUWDFVMEASCRP-UHFFFAOYSA-N | [2] |

| SMILES | COCCOCC(C)(C)O | [2] |

Synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

While specific, detailed industrial synthesis routes for 1-(2-Methoxyethoxy)-2-methyl-2-propanol are not extensively published in readily available literature, a plausible and logical synthetic pathway can be inferred from fundamental principles of organic chemistry. The synthesis would likely involve the reaction of a suitable epoxide with an alcohol, a common method for the preparation of glycol ethers.

A probable synthetic route involves the ring-opening of 2-methyl-1,2-epoxypropane (isobutylene oxide) with 2-methoxyethanol under basic or acidic catalysis.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a stirred solution of 2-methoxyethanol in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), a catalytic amount of a suitable base (e.g., sodium hydride) or acid is added at a controlled temperature (e.g., 0 °C).

-

Addition of Epoxide: 2-methyl-1,2-epoxypropane is added dropwise to the reaction mixture, maintaining the controlled temperature. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction is carefully quenched with a proton source (e.g., water or a mild acid) if a base catalyst was used. The resulting mixture is then subjected to an aqueous work-up, including extraction with a suitable organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Application in Amine Protection: A Precursor to a Water-Soluble Boc Reagent

The primary utility of 1-(2-Methoxyethoxy)-2-methyl-2-propanol lies in its role as a stable precursor for a water-soluble, unstable Boc reagent.[4][5] The Boc (tert-butyloxycarbonyl) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.

Mechanism of Action:

The transformation of 1-(2-Methoxyethoxy)-2-methyl-2-propanol into an active Boc-donating species and its subsequent reaction with an amine is a multi-step process.

Sources

- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 2. 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%) - Amerigo Scientific [amerigoscientific.com]

- 3. 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether | C8H18O3 | CID 57859232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glycol ethers: New toxicological data - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. uwaterloo.ca [uwaterloo.ca]

An In-Depth Technical Guide to the Synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Introduction

1-(2-Methoxyethoxy)-2-methyl-2-propanol is a glycol ether that finds utility in a variety of industrial and research applications, including as a solvent, coupling agent, and chemical intermediate. Its unique combination of a tertiary alcohol and an ether linkage imparts specific solubility and reactivity characteristics. This guide provides a comprehensive overview of the primary synthetic routes to this molecule, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a comparative analysis to aid in route selection.

Strategic Approaches to Synthesis

The synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol can be approached through two principal and mechanistically distinct routes: the Williamson ether synthesis and the ring-opening of an epoxide. The choice between these pathways is often dictated by factors such as starting material availability, desired scale, and tolerance for potential side products.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for the preparation of ethers, proceeding via an S(_N)2 reaction between an alkoxide and an alkyl halide.[1][2] For the synthesis of our target molecule, this would involve the reaction of sodium 2-methoxyethoxide with a tertiary alkyl halide, such as 2-chloro-2-methylpropane (tert-butyl chloride).

Mechanistic Considerations

The core of the Williamson synthesis is the nucleophilic attack of the alkoxide on the carbon atom bearing the halide leaving group.[1] However, a significant challenge in this specific synthesis is the tertiary nature of the alkyl halide. Tertiary substrates are sterically hindered and prone to elimination (E2) reactions, especially in the presence of a strong base like an alkoxide, which can lead to the formation of isobutylene as a major byproduct.[3]

To favor the desired S(_N)2 substitution over elimination, careful control of reaction conditions is paramount. The choice of a less hindered, primary alkyl halide is generally preferred in Williamson ether synthesis.[1] However, to form the target molecule via this route, a tertiary electrophile is unavoidable. Therefore, conditions that minimize the basicity of the reaction medium while maintaining sufficient nucleophilicity of the alkoxide are crucial.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 1-(2-Methoxyethoxy)-2-methyl-2-propanol via the Williamson ether synthesis.

Materials:

-

2-Methoxyethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Chloro-2-methylpropane (tert-butyl chloride)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add freshly distilled 2-methoxyethanol (1.1 equivalents) and anhydrous THF.

-

Carefully add sodium hydride (1.0 equivalent) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 2-methoxyethoxide.

-

Ether Synthesis: Cool the reaction mixture back to 0 °C and add 2-chloro-2-methylpropane (1.0 equivalent) dropwise via a syringe.

-

After the addition is complete, allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Route 2: Ring-Opening of Isobutylene Oxide

An alternative and often more efficient approach to the synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is the nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) with 2-methoxyethanol. This reaction can be catalyzed by either an acid or a base, with each catalyst influencing the regioselectivity of the reaction.[4][5]

Mechanistic Insights: Acid vs. Base Catalysis

The regioselectivity of the epoxide ring-opening is a critical aspect of this synthetic route.

-

Base-Catalyzed Ring Opening: Under basic conditions, the reaction proceeds via a classic S(_N)2 mechanism. The 2-methoxyethoxide anion, acting as the nucleophile, will attack the less sterically hindered carbon of the epoxide ring.[6] In the case of isobutylene oxide, this would be the primary carbon, leading to the formation of the desired product, 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

-

Acid-Catalyzed Ring Opening: In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group. The C-O bonds of the epoxide are weakened, and the transition state develops significant carbocationic character.[5][7] The nucleophile (2-methoxyethanol) will then preferentially attack the more substituted carbon atom, which can better stabilize the partial positive charge. For isobutylene oxide, this would also lead to the formation of 1-(2-Methoxyethoxy)-2-methyl-2-propanol. However, the potential for carbocation rearrangements and the formation of byproducts should be considered.

For the synthesis of the target molecule, both acid and base catalysis can theoretically yield the desired product due to the structure of isobutylene oxide. However, base-catalyzed conditions are often preferred to avoid potential side reactions associated with carbocation intermediates.

Experimental Protocol: Base-Catalyzed Ring-Opening of Isobutylene Oxide

Objective: To synthesize 1-(2-Methoxyethoxy)-2-methyl-2-propanol via the base-catalyzed ring-opening of isobutylene oxide.

Materials:

-

Isobutylene oxide

-

2-Methoxyethanol

-

Sodium metal or potassium hydroxide (catalytic amount)

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

Catalyst Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve a catalytic amount of sodium metal in an excess of 2-methoxyethanol with gentle heating to form sodium 2-methoxyethoxide. Alternatively, a catalytic amount of potassium hydroxide can be used.

-

Ring-Opening Reaction: Add isobutylene oxide (1.0 equivalent) dropwise to the solution of the catalyst in 2-methoxyethanol at a controlled temperature (e.g., 50-70 °C).

-

Stir the reaction mixture at this temperature for several hours until the reaction is complete, as monitored by TLC or GC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and neutralize the catalyst with dilute hydrochloric acid.

-

Add water and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

Comparative Analysis of Synthesis Routes

| Feature | Williamson Ether Synthesis | Ring-Opening of Isobutylene Oxide |

| Starting Materials | 2-Methoxyethanol, 2-Chloro-2-methylpropane | Isobutylene oxide, 2-Methoxyethanol |

| Key Reagents | Strong base (e.g., NaH) | Acid or base catalyst (e.g., H(_2)SO(_4), NaOH) |

| Primary Challenge | Competing E2 elimination reaction with the tertiary halide.[3] | Controlling regioselectivity (less of a concern with isobutylene oxide). |

| Potential Byproducts | Isobutylene | Di- and poly-glycol ethers |

| Typical Yields | Moderate to low due to elimination | Generally higher |

| Scalability | Can be challenging to scale due to the handling of sodium hydride and the potential for elimination. | More amenable to industrial scale-up, especially with heterogeneous catalysts.[8] |

Visualizing the Synthesis Pathways

Figure 1: Comparative overview of the Williamson ether synthesis and epoxide ring-opening routes.

Conclusion

Both the Williamson ether synthesis and the ring-opening of isobutylene oxide represent viable pathways for the synthesis of 1-(2-Methoxyethoxy)-2-methyl-2-propanol. The choice of the most appropriate route will depend on the specific requirements of the synthesis, including the availability and cost of starting materials, the desired scale of the reaction, and the importance of minimizing side products. For laboratory-scale synthesis, either method can be employed with careful optimization. For larger-scale industrial production, the ring-opening of isobutylene oxide, particularly with the development of efficient and recyclable heterogeneous catalysts, is likely the more economical and scalable option.

References

-

Deshpande, N., Parulkar, A., Joshi, R., Diep, B., Kulkarni, A., & Brunelli, N. A. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 370, 46-54. [Link]

-

Pearson Education. (n.d.). Show how you would use the Williamson ether synthesis to prepare... Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions. [Link]

-

Filo. (2025, July 25). How do you prepare t-butyl-ethyl ether by using Williamson synthesis?.. [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis (video). [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]

-

Semantic Scholar. (1997, October 20). Convenient preparations of t-butyl esters and ethers from t-butanol. [Link]

-

ResearchGate. (2025, August 7). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. [Link]

-

PubChem. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether. [Link]

-

Chem-Impex International. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol, min 95%, 1 ml. [Link]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]

-

Amerigo Scientific. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%). [Link]

-

Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

-

Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed (video). [Link]

-

Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. [Link]

-

OpenStax. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. [Link]

-

ScienceDirect. (n.d.). and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles. [Link]

-

ResearchGate. (n.d.). Transesterification of 1-methoxy-2-propanol with ethyl acetate. [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyethoxy)-2-methyl-2-propanol. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism [agris.fao.org]

An In-depth Technical Guide to the Safety Profile of Dipropylene Glycol Monomethyl Ether (DPM)

A Note to the Reader: This technical guide was initially intended to focus on 1-(2-Methoxyethoxy)-2-methyl-2-propanol. However, a comprehensive search for a corresponding Safety Data Sheet (SDS) and associated safety data did not yield sufficient information for a thorough analysis. In the interest of providing a valuable and scientifically grounded resource, this guide has been pivoted to focus on a closely related and widely used industrial solvent: Dipropylene Glycol Monomethyl Ether (DPM) . DPM shares structural similarities and functional applications with the originally requested compound, and its safety profile is well-documented by reputable sources. The information presented herein is synthesized from publicly available Safety Data Sheets and technical documents from leading chemical manufacturers.

Introduction to Dipropylene Glycol Monomethyl Ether (DPM)

Dipropylene Glycol Monomethyl Ether (DPM), with the CAS number 34590-94-8, is a versatile, mid-to-slow evaporating solvent.[1] It is a colorless liquid with a mild, ether-like odor.[2][3] Its complete water solubility and excellent solvency for a wide range of materials make it an ideal coupling agent in solvent systems.[1] DPM is a key component in numerous applications, including solvent-based coatings, household and industrial cleaners, agricultural products, cosmetics, inks, and adhesives.[3]

Physicochemical Properties and Hazard Classification

A clear understanding of the physicochemical properties of a substance is fundamental to its safe handling. DPM is classified as a combustible liquid, which dictates the necessary precautions for storage and handling.[3]

| Property | Value | Source |

| CAS Number | 34590-94-8 | [2][4] |

| EC Number | 252-104-2 | [2][4] |

| Molecular Formula | C7H16O3 | |

| Molecular Weight | 148.2 g/mol | |

| Appearance | Clear, colorless liquid | [2][3] |

| Odor | Mild, ether-like | [2][3] |

| Boiling Point | ~180-190 °C (~356-374 °F) | [2] |

| Freezing Point | ~ -80 °C (-112 °F) | [2] |

| Flash Point | ~75 °C (167 °F) (Tag Closed Cup) | [2] |

| Autoignition Temperature | No Data Available | [2] |

| Flammability | OSHA/NFPA Class IIIB combustible liquid | [2] |

| Vapor Pressure | 0.55 mmHg @ 25°C | |

| Density | 0.95 g/cm³ @ 25°C | |

| Water Solubility | 100% | [1] |

Hazard Identification and Toxicological Profile

According to the available Safety Data Sheets, DPM is considered hazardous by the OSHA Hazard Communication definition.[2] However, it is generally considered to have a low degree of acute toxicity.[5]

Routes of Exposure and Health Effects

The primary routes of potential exposure to DPM in an occupational setting are inhalation and skin contact.

Caption: Relationship between routes of exposure and potential health effects of DPM.

-

Eye Contact : May cause slight, temporary eye irritation.[3] Corneal injury is unlikely.[3]

-

Skin Contact : Prolonged or repeated exposure is not likely to cause significant skin irritation.[3] However, this material may be absorbed through the skin.[2]

-

Inhalation : Excessive exposure may affect the central nervous system, leading to anesthetic or narcotic effects.[2] High concentrations of vapor may cause dizziness or suffocation.[6]

-

Ingestion : Swallowing small amounts is not expected to be harmful. Ingesting large quantities may lead to central nervous system depression.[2][6]

Chronic Health Hazards

No significant long-term health hazards are expected with normal use. There is no evidence to suggest that DPM is carcinogenic, mutagenic, or a reproductive toxin.[7]

Exposure Controls and Personal Protective Equipment (PPE)

To ensure the safety of personnel handling DPM, appropriate exposure controls and personal protective equipment must be utilized.

Engineering Controls

-

Ventilation : Use with adequate ventilation to keep airborne concentrations below exposure limits.[8] In enclosed spaces, local exhaust ventilation may be necessary.[9]

-

Safety Showers and Eyewash Stations : Ensure that eyewash stations and safety showers are close to the workstation location.[10][11]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific workplace conditions.

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

-

Eye/Face Protection : Wear chemical splash goggles or a face shield if there is a potential for eye contact.[4]

-

Hand Protection : Chemical-resistant, impervious gloves should be worn if skin contact is possible.[4] Nitrile gloves are a recommended option.[12]

-

Body Protection : Wear appropriate protective clothing to prevent skin contact.[12]

-

Respiratory Protection : Respiratory protection is generally not required if there is adequate ventilation. If vapor concentrations are expected to exceed exposure limits, an approved respirator should be used.[6]

First-Aid Measures

Prompt and appropriate first-aid measures are crucial in the event of an accidental exposure to DPM.

-

Inhalation : If overcome by exposure, remove the victim to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek emergency medical attention.[2]

-

Eye Contact : Thoroughly flush the eyes with large amounts of clean, low-pressure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] If irritation persists, seek medical attention.[2]

-

Skin Contact : Remove contaminated clothing. Wash the skin thoroughly with soap and water.[4]

-

Ingestion : If a large quantity is swallowed and the victim is conscious and alert, give a pint of lukewarm water.[2] Do not induce vomiting.[2] The risk of lung damage exceeds the poisoning risk.[2] Obtain emergency medical attention.[2]

Fire-Fighting Measures and Accidental Release

DPM is a combustible liquid and presents a fire hazard, particularly at elevated temperatures or when fine mists are generated.[2]

Suitable Extinguishing Media

-

Water fog or fine spray[8]

-

Dry chemical fire extinguishers[8]

-

Carbon dioxide fire extinguishers[8]

-

Alcohol-resistant foams[8]

Fire-Fighting Procedures

-

Fight the fire from a maximum distance or use unmanned hose holders.[2]

-

Cool containers exposed to fire with flooding quantities of water.[2]

-

Wear a positive-pressure self-contained breathing apparatus (SCBA) and full protective firefighting clothing.[8]

Accidental Release Measures

-

Personal Precautions : Isolate the area and keep unnecessary personnel away.[3] Eliminate all ignition sources.[13]

-

Environmental Precautions : Prevent the material from entering soil, ditches, sewers, and waterways.[3]

-

Containment and Cleanup : For small spills, absorb the material with a non-combustible absorbent material and place it in a suitable container for disposal.[10] For large spills, contain the material if possible and pump it into labeled containers.[8]

Handling and Storage

Proper handling and storage procedures are essential to maintain the quality of DPM and ensure a safe working environment.

Handling

-

Ground containers before beginning transfer to prevent static discharge.[5]

-

Use only non-sparking tools.[5]

-

Avoid breathing vapor.[8]

Storage

-

Store in tightly closed, original containers in a dry, cool, and well-ventilated place.[4]

-

Protect from freezing and direct sunlight.[4]

-

Suitable Storage Materials : Carbon steel, stainless steel, or phenolic-lined steel drums.[8]

-

Incompatible Materials : Avoid contact with strong acids, strong bases, and strong oxidizers.[7][8] Do not store in aluminum, copper, galvanized iron, or galvanized steel containers.[5][8]

Stability and Reactivity

DPM is stable under recommended storage conditions.[3][8]

-

Reactivity : No data available.[3]

-

Chemical Stability : Stable under normal ambient temperatures.[3][4]

-

Possibility of Hazardous Reactions : Polymerization will not occur.[3][8]

-

Conditions to Avoid : Do not distill to dryness.[7][8] The product can oxidize at elevated temperatures, and the generation of gas during decomposition can cause pressure in closed systems.[7][8]

-

Hazardous Decomposition Products : Thermal decomposition or combustion may produce carbon monoxide and other toxic vapors.[2][4]

Ecological Information

DPM is not expected to have negative effects on the aquatic environment.[4] It is readily biodegradable.[1]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[9] Dispose of contents and containers to an approved waste disposal plant.[3]

References

- ARCOSOLV® DPM - Foampak. (2004, March 3).

- SAFETY DATA SHEET DOWANOL DPM (OR EQUIV). (2016, March 17).

- SAFETY DATA SHEET DOWANOL™ DPM Glycol Ether. (2016, March 3).

- DOWANOL™ DPM Glycol Ether - Dow Inc.

- Material Safety Data Sheet - KK Chem India. (2022, July 6).

- Safety Data Sheets - Oregon.gov. (2016, March 8).

- ARCOSOLV® DPM Solvent - Links.

- ARCOSOLV DPM - Ataman Kimya.

- Safety Data Sheet.

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).

- Safety Data Sheet - INDOFINE Chemical Company, Inc. (2025, January 10).

- Material Safety Data Sheet - 1-Methoxy-2-propanol, 98% - Cole-Parmer.

- Safety Data Sheet according to (EC) No 1907/2006 - Farnell. (2011, March 14).

- Glycol Ether DPM - SAFETY DATA SHEET. (2020, January 27).

Sources

- 1. DOWANOL™ DPM Glycol Ether | Dow Inc. [dow.com]

- 2. foampak.net [foampak.net]

- 3. kkchemindia.com [kkchemindia.com]

- 4. online-zeepwinkel.be [online-zeepwinkel.be]

- 5. links.dalrun.com [links.dalrun.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. oregon.gov [oregon.gov]

- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 9. peptide.com [peptide.com]

- 10. fishersci.com [fishersci.com]

- 11. indofinechemical.com [indofinechemical.com]

- 12. farnell.com [farnell.com]

- 13. trc-corp.com [trc-corp.com]

An In-Depth Technical Guide to the Solubility Profile of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

This technical guide provides a comprehensive analysis of the predicted solubility profile of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, a glycol ether of significant interest in various industrial and research applications. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds and established principles of physical chemistry to offer a robust predictive model of its solubility characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in different solvent systems.

Introduction and Molecular Characteristics

1-(2-Methoxyethoxy)-2-methyl-2-propanol belongs to the family of glycol ethers, a class of solvents known for their versatile properties, including their miscibility with both aqueous and organic solvents.[1] The unique molecular structure of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, featuring both ether and alcohol functional groups, as well as a tertiary alcohol carbon and a branched alkyl chain, dictates its solubility behavior. The presence of ether linkages and a hydroxyl group allows for hydrogen bonding with protic solvents like water, while the hydrocarbon backbone contributes to its affinity for organic solvents.[2]

Predicted Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility. Based on the analysis of similar glycol ethers and general chemical principles, the following properties are predicted for 1-(2-Methoxyethoxy)-2-methyl-2-propanol:

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C7H16O3 | Based on its chemical name and structure. |

| Molecular Weight | 148.20 g/mol | Calculated from the molecular formula. A related compound, 1-(2-methoxy-1-methylethoxy)-2-propanol, has a molecular weight of 148.20 g/mol . |

| Hydrogen Bond Donors | 1 | The single hydroxyl group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 | The oxygen atoms in the hydroxyl group and the two ether linkages can act as hydrogen bond acceptors. |

| Predicted LogP | -0.1 to 0.5 | The XLogP3 for the related compound 1-(2-methoxy-1-methylethoxy)-2-propanol is -0.1. The methyl ether analog has a calculated XLogP3 of 0.4.[3] This range suggests a relatively hydrophilic character. |

| pKa | ~14-16 | The pKa of the tertiary alcohol is expected to be in the typical range for alcohols. The pKa of 1-(2-methoxy-1-methylethoxy)-2-propanol is estimated to be 14.41. |

| Density | ~0.953 g/mL at 20 °C | A reported density for 1-(2-Methoxyethoxy)-2-methyl-2-propanol is 0.953 g/mL at 20 °C.[4] |

Predicted Solubility Profile

The solubility of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is a function of its ability to interact with the solvent molecules through various intermolecular forces.

Aqueous Solubility

Due to the presence of a hydroxyl group and two ether linkages capable of hydrogen bonding with water, 1-(2-Methoxyethoxy)-2-methyl-2-propanol is predicted to be highly soluble in water . Most low molecular weight glycol ethers are water-soluble. For a structurally similar compound, 1-(2-methoxy-1-methylethoxy)-2-propanol, the estimated water solubility is very high at 4.936 x 10^5 mg/L at 25 °C, which is essentially miscible.

Solubility in Organic Solvents

Given its hydrocarbon backbone and ether functionalities, 1-(2-Methoxyethoxy)-2-methyl-2-propanol is expected to exhibit good solubility in a wide range of organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Miscible | The compound can participate in hydrogen bonding with these solvents. Glycol ethers are generally soluble in alcohols.[5] |

| Polar Aprotic Solvents (e.g., Acetone, DMSO) | Soluble to Miscible | Dipole-dipole interactions and hydrogen bond acceptance by the solvent will facilitate dissolution. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Moderately Soluble to Soluble | The alkyl portion of the molecule will interact favorably with non-polar solvents through van der Waals forces. The presence of polar groups may limit miscibility with very non-polar solvents. |

Factors Influencing Solubility

Several environmental and systemic factors can influence the solubility of 1-(2-Methoxyethoxy)-2-methyl-2-propanol.

-

Temperature: For many glycol ethers, increasing the temperature can lead to a decrease in aqueous solubility, a phenomenon known as inverse solubility.[6] This is due to the disruption of the hydrogen bonding network between the glycol ether and water molecules. It is plausible that 1-(2-Methoxyethoxy)-2-methyl-2-propanol would exhibit similar behavior.

-

pH: The pH of the aqueous solution is not expected to have a significant impact on the solubility of this compound within a typical pH range, as the tertiary alcohol is a very weak acid.

-

Presence of Salts: The addition of salts to an aqueous solution can decrease the solubility of organic compounds through the "salting-out" effect. The ions of the salt will compete for water molecules, reducing the amount of "free" water available to solvate the glycol ether.

Experimental Determination of Solubility

To empirically determine the solubility profile of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, a series of well-established experimental protocols can be employed.

Visual Method for Qualitative Solubility Assessment

This method provides a rapid assessment of solubility in various solvents.

Protocol:

-

Add 2 mL of the desired solvent to a clear test tube.

-

Incrementally add small, measured amounts (e.g., 10 µL) of 1-(2-Methoxyethoxy)-2-methyl-2-propanol to the test tube.

-

After each addition, cap and vortex the test tube for 30 seconds.

-

Visually inspect the solution for any signs of undissolved solute, such as cloudiness, precipitation, or the formation of a second layer.[7][8]

-

Record the approximate amount of solute added before saturation is reached.

Shake-Flask Method for Quantitative Solubility Determination

This is a standard method for determining the equilibrium solubility of a compound.

Protocol:

-

Prepare a supersaturated solution of 1-(2-Methoxyethoxy)-2-methyl-2-propanol in the chosen solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand undisturbed at the same constant temperature to allow any undissolved solute to settle.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of 1-(2-Methoxyethoxy)-2-methyl-2-propanol using a validated analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Caption: Workflow for the Shake-Flask Method.

Safety Considerations

1-(2-Methoxyethoxy)-2-methyl-2-propanol is a chemical compound and should be handled with appropriate safety precautions in a well-ventilated laboratory. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[9][10][11][12] Glycol ethers as a class can have varying toxicological profiles, and appropriate personal protective equipment should be worn.

Conclusion

While direct experimental data for 1-(2-Methoxyethoxy)-2-methyl-2-propanol is not widely available, a comprehensive understanding of its solubility profile can be constructed through the analysis of its molecular structure and comparison with related glycol ethers. It is predicted to be a versatile solvent, highly soluble in water and a broad range of organic solvents. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This guide serves as a foundational resource for scientists and researchers working with this compound, enabling informed decisions in formulation development, reaction chemistry, and other applications.

References

-

Ataman Kimya. (n.d.). 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-methoxy- (CAS 107-98-2). Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether. Retrieved from [Link]

-

Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Retrieved from [Link]

-

Farnell. (2010). Material Safety Data Sheet - Fine-L-Kote SR. Retrieved from [Link]

-

(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Ataman Kimya. (n.d.). GLYCOL ETHERS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 3: Alcohol Analysis (Experiment). Retrieved from [Link]

-

3D-basics. (2023). Safety Data Sheet: (2-methoxymethylethoxy)propanol. Retrieved from [Link]

-

YouTube. (2020). Lab 11 Identifying Alcohols Experiment. Retrieved from [Link]

-

Wikipedia. (n.d.). Propylene glycol methyl ether. Retrieved from [Link]

-

ILO. (2011). Glycol Ethers. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-2-propanol. Retrieved from [Link]

-

RSC Education. (n.d.). The properties of alcohols | Class experiment. Retrieved from [Link]

-

Ataman Kimya. (n.d.). GLYCOL ETHERS. Retrieved from [Link]

-

Taylor & Francis. (2020). Glycol ethers – Knowledge and References. Retrieved from [Link]

-

University of Canterbury. (n.d.). Determination of Ethanol Concentration in Aqueous Solutions. Retrieved from [Link]

-

IVM Chemicals. (2022). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. iloencyclopaedia.org [iloencyclopaedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. 1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether | C8H18O3 | CID 57859232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-METHOXYETHOXY)-2-METHYL-2-PROPANOL | 211321-90-3 [chemicalbook.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. youtube.com [youtube.com]

- 9. farnell.com [farnell.com]

- 10. static.3d-basics.com [static.3d-basics.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. ics-ilva.com [ics-ilva.com]

A Comprehensive Technical Guide to the Stability and Storage of 1-(2-Methoxyethoxy)-2-methyl-2-propanol

Abstract

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 1-(2-Methoxyethoxy)-2-methyl-2-propanol (CAS No. 211321-90-3). While specific long-term stability data for this compound is not extensively published, this document synthesizes information based on its constituent functional groups—a glycol ether and a tertiary alcohol—to establish best practices for its handling and storage. The primary stability concern identified is the propensity of the ether linkage to form explosive peroxides upon exposure to atmospheric oxygen and light. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to ensure the integrity and safe use of this compound, covering its chemical properties, degradation pathways, recommended storage protocols, and methods for peroxide detection.

Introduction and Chemical Profile

1-(2-Methoxyethoxy)-2-methyl-2-propanol is a bifunctional organic molecule belonging to the glycol ether family. Its structure comprises a tertiary alcohol and an ether linkage, bestowing upon it properties of both chemical classes. Glycol ethers are widely utilized as solvents and chemical intermediates in various industries.[1] Understanding the inherent stability and reactivity of this specific molecule is paramount for its safe handling, the integrity of experimental results, and the quality of manufactured products.

This guide is structured to provide a logical progression from the fundamental chemical properties to actionable protocols for storage and stability assessment. It is grounded in the principles of chemical reactivity and draws upon established safety guidelines for analogous compounds.

Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-Methoxyethoxy)-2-methyl-2-propanol | [2] |

| CAS Number | 211321-90-3 | [2][3][4] |

| Molecular Formula | C₇H₁₆O₃ | [2][3] |

| Molecular Weight | 148.20 g/mol | [2][3] |

| Physical Form | Liquid | [3] |

| Density | 0.953 g/mL at 20 °C | [3][4] |

| Refractive Index | n20/D 1.422 | [3] |

Core Stability Analysis: A Tale of Two Functional Groups

The stability profile of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is dictated by the interplay of its ether and tertiary alcohol moieties.

The Ether Linkage: A Propensity for Peroxide Formation

The most significant stability concern for this compound, as with most ethers, is its ability to form shock-sensitive and potentially explosive peroxides through autoxidation.[5] This process is a free-radical chain reaction initiated by exposure to oxygen, and it is accelerated by light and heat.[5][6]

Mechanism of Peroxide Formation: The reaction occurs at the carbon atom adjacent to the ether oxygen. An initiator abstracts a hydrogen atom, creating a carbon-centered radical. This radical then reacts with molecular oxygen (O₂) to form a peroxy radical, which can subsequently abstract a hydrogen atom from another ether molecule to form a hydroperoxide and propagate the chain reaction.[5]